Phenyl2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside Phenyl2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside
Brand Name: Vulcanchem
CAS No.: 181136-65-2
VCID: VC0066755
InChI: InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10-,15-,16+,17+,18-/m0/s1
SMILES: CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C18H22O7S
Molecular Weight: 382.4 g/mol

Phenyl2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside

CAS No.: 181136-65-2

Main Products

VCID: VC0066755

Molecular Formula: C18H22O7S

Molecular Weight: 382.4 g/mol

Phenyl2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside - 181136-65-2

CAS No. 181136-65-2
Product Name Phenyl2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside
Molecular Formula C18H22O7S
Molecular Weight 382.4 g/mol
IUPAC Name [(2S,3S,4R,5R,6S)-4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl] acetate
Standard InChI InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10-,15-,16+,17+,18-/m0/s1
Standard InChIKey YPJGKQRQWRZEKO-VVRBALCJSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Synonyms Phenyl2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside
PubChem Compound 11188229
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator